
5-Chloronaphthalen-2-ol
Descripción general
Descripción
5-Chloronaphthalen-2-ol is a chemical compound with the molecular formula C10H7ClO . It is also known by other names such as 1-Chloro-6-naphthol and 5-Chloro-6-hydroxynaphthalene . The molecular weight of this compound is 178.61 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Chloronaphthalen-2-ol includes a chlorine atom (Cl) and a hydroxyl group (OH) attached to a naphthalene ring . The InChI string representation of the molecule isInChI=1S/C10H7ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H . The Canonical SMILES representation is C1=CC2=C(C=CC(=C2)O)C(=C1)Cl . Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloronaphthalen-2-ol include a molecular weight of 178.61 g/mol, a XLogP3 of 3.6, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 0 . The exact mass and monoisotopic mass are both 178.0185425 g/mol . The topological polar surface area is 20.2 Ų .Aplicaciones Científicas De Investigación
1. Environmental and Chemical Analysis
5-Chloronaphthalen-2-ol is involved in the detection and analysis of environmental pollutants. It has been used in the development of methods for the extraction-photometric determination of heavy metals like cadmium(II). This method allows for the formation of a complex with 5-Chloronaphthalen-2-ol, enabling accurate measurement of cadmium(II) concentrations in various environments (Tupys & Tymoshuk, 2015).
2. Photocatalytic Decomposition Studies
In the study of environmental pollutants, 5-Chloronaphthalen-2-ol has been utilized in researching the photocatalytic decomposition of organic pollutants. It is studied as an intermediate in the degradation of pollutants, providing insights into the mechanisms of environmental remediation techniques (Qi et al., 2019).
3. Research on Physical Properties
The compound's physical properties, such as molar heat capacities, have been investigated. These studies are crucial for understanding its behavior under various temperature conditions, which is essential for its application in different scientific fields (Miltenburg & Verdonk, 1991).
4. Material Science and Synthesis
5-Chloronaphthalen-2-ol plays a role in the synthesis of new materials. Its derivatives have been used in creating novel molecular structures, contributing to advancements in material science and chemistry (Ansems & Scott, 2000).
5. Pharmacological Research
Although not directly related to 5-Chloronaphthalen-2-ol, its structural analogs have been explored in pharmacological research, such as in the synthesis of antimalarial compounds. This demonstrates the potential of chloronaphthalenes in medicinal chemistry (Werbel et al., 1986).
6. Environmental Toxicology
Studies involving chloronaphthalenes, including 5-Chloronaphthalen-2-ol, contribute significantly to understanding their environmental impact, persistence, and toxicity. This research is essential for environmental protection and pollution control strategies (Falandysz, 1998).
7. Electrochemical Studies
Electrochemical studies using 5-Chloronaphthalen-2-ol derivatives have been conducted to understand their behavior in various chemical reactions. These studies provide insights into the reactivity and potential applications of these compounds in electrochemistry (Dmitrieva et al., 2020).
8. Water Treatment and Remediation
Its interaction with iron filings has been studied for potential applications in water treatment and remediation, particularly in the dehalogenation and adsorption processes, which are crucial for removing harmful pollutants from water sources (Sinha & Bose, 2007).
Propiedades
IUPAC Name |
5-chloronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSXQPLATWDSME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629955 | |
| Record name | 5-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronaphthalen-2-ol | |
CAS RN |
116668-72-5 | |
| Record name | 5-Chloronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)




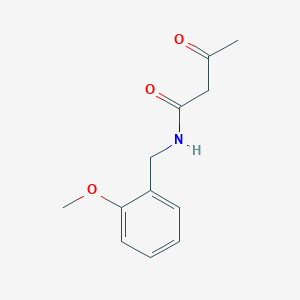
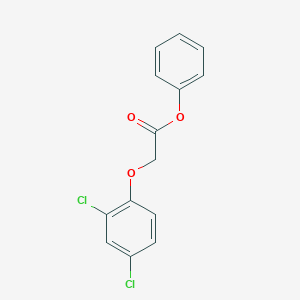
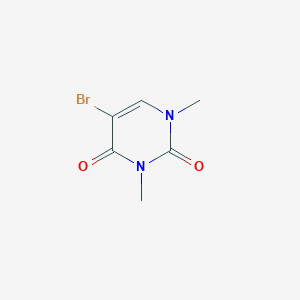
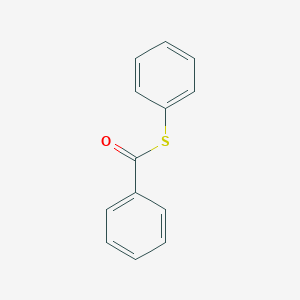
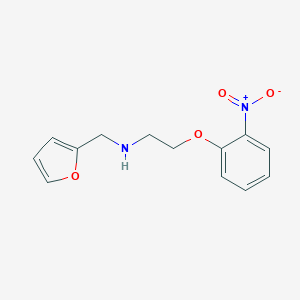

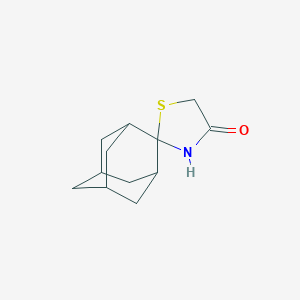
![2-(diethylamino)-N-[(6Z,12Z)-2-[[2-(diethylamino)acetyl]amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]acetamide](/img/structure/B187760.png)
